5-methyl-3,4-dihydroisoquinolin-1(2H)-one - 129075-56-5

5-methyl-3,4-dihydroisoquinolin-1(2H)-one

Catalog Number: EVT-279010
CAS Number: 129075-56-5
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD-128763 is a selective inhibitor of poly(ADP-ribose) polymerase. PD-128763 has an IC50 value against the purified enzyme approximately 50X lower than 3-aminobenzamide (3-AB), a widely used specific inhibitor of the enzyme. Exposure of exponentially growing cells to a noncytotoxic concentration (0.5 mM) of PD 128763 for 2 h immediately following X irradiation increased their radiation sensitivity, modifying both the shoulder and the slope of the survival curve. When recovery from sublethal damage and potentially lethal damage was examined in exponential and plateau-phase cells, respectively, postirradiation incubation with 0.5 mM PD 128763 was found not only to inhibit both these processes fully, but also to enhance further the level of radiation-induced cell killing. This is in contrast to the slight effect seen with the less potent inhibitor, 3-AB. The results presented suggest that the mechanism of radiosensitization by PD 128763 is related to the potent inhibition of poly(ADP-ribose) polymerase by this compound.( Radiat Res. 1991 Jun;126(3):367-71. ).
Synthesis Analysis

The synthesis of 5-methyl-3,4-dihydroisoquinolin-1(2H)-one can be achieved through various methods. One documented approach utilizes 1-bromo-2-methylbenzene as a starting material. []

Step 4: Reduction to Final Product

  • Pd/C catalyzed hydrogenation of 5-methyl-1(2H)-[4-14C]isoquinolinone (9) to obtain the final product, 5-methyl-3,4-dihydro-1(2H)-[4-14C]isoquinolinone (10). []

Key Structural Features:

  • Conformation: The dihydropyridine ring can adopt different conformations, including half-chair or envelope conformations, depending on the substituents and their steric interactions. [, , , ]

Potential Reactions:

  • N-Alkylation: The nitrogen atom in the dihydropyridine ring can be alkylated to introduce diverse substituents, potentially modulating the compound's properties. [, ]
  • Oxidation: The benzylic position adjacent to the nitrogen atom is susceptible to oxidation, potentially yielding 3,4-dihydroisoquinolin-1(2H)-one derivatives with a carbonyl group at that position. []
Mechanism of Action
  • Enzyme Inhibition: These compounds might exhibit inhibitory effects on specific enzymes, interfering with biological pathways. [, ]
Applications
  • Medicinal Chemistry: 3,4-Dihydroisoquinolin-1(2H)-ones have been explored as potential therapeutic agents due to their diverse biological activities. For instance, they have shown promise as histamine-3 receptor antagonists [], HIV-1 integrase inhibitors [], and antioomycete agents [].

  • Synthetic Chemistry: These compounds serve as valuable building blocks in organic synthesis, providing access to more complex molecular architectures. Their structural features allow for various chemical transformations, making them versatile intermediates in multistep syntheses. [, , , , , , , , , , , ]

8-(4-Hydroxyphenyl)-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: This compound is a novel isoquinolinone alkaloid isolated from the seeds of Nigella glandulifera. It features a phenyl substitution at the C-8 position. []
  • Relevance: This compound shares the core 3,4-dihydroisoquinolin-1(2H)-one structure with 5-methyl-3,4-dihydroisoquinolin-1(2H)-one. The presence of a phenyl substitution at C-8 and methoxy and hydroxy substitutions on the aromatic ring represent the key structural differences. []

1,2-Dihydro-4-methyl-3-phenylisoquinolines

  • Compound Description: This group of compounds was synthesized via the cyclization of N-(1-phenylprop-2-ynyl)- and N-methyl-N-(1-phenylprop-2-ynyl)-benzylamine in polyphosphoric acid. These compounds are relatively unstable and susceptible to atmospheric oxidation. []

2-Methylisoquinoline-1,5,8(2H)-trione

  • Compound Description: This compound was synthesized through a multistep strategy involving the oxidation of 5,8-dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one using ceric ammonium nitrate (CAN). []

5,8-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: This compound serves as a precursor in the synthesis of 2-methylisoquinoline-1,5,8(2H)-trione. Its N-methylation is considered a challenging step due to the compound's stability issues. []
  • Relevance: This compound shares the core 3,4-dihydroisoquinolin-1(2H)-one structure with 5-methyl-3,4-dihydroisoquinolin-1(2H)-one. The key structural differences lie in the presence of two methoxy groups at the 5 and 8 positions and a methyl substituent at the 2-position. []

6,7-Dimethoxy-2-methyl-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: The crystal structure of this compound reveals a planar isoquinoline moiety with a near double-bond character between the nitrogen and carbonyl carbon atoms. This suggests electron delocalization within the structure. []
  • Relevance: This compound shares the core 3,4-dihydroisoquinolin-1(2H)-one structure with 5-methyl-3,4-dihydroisoquinolin-1(2H)-one. The key structural differences are the presence of two methoxy groups at the 6 and 7 positions and a methyl substituent at the 2-position. []

2-(Pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives

  • Compound Description: This series of compounds was synthesized and evaluated as potential histamine-3 receptor antagonists. Compound 39 within this series demonstrated promising in vitro binding and functional activities at the H3 receptor. []
  • Relevance: These compounds share the core 3,4-dihydroisoquinolin-1(2H)-one structure with 5-methyl-3,4-dihydroisoquinolin-1(2H)-one. The main structural difference lies in the presence of a 2-(pyrrolidin-1-yl)ethyl substituent on the nitrogen atom. []

6,7-Dihydroxyisoindolin-1-one

  • Compound Description: This compound serves as a scaffold for developing HIV-1 integrase inhibitors. Structural modifications of this compound, including increasing spacer length and replacing the indoline ring system, led to the creation of new analogs with low micromolar inhibitory potency in HIV-1 integrase assays. []
  • Relevance: While not a direct analog, 5-methyl-3,4-dihydroisoquinolin-1(2H)-one and 6,7-Dihydroxyisoindolin-1-one both belong to the broader class of bicyclic heterocycles containing a lactam moiety. The structural similarities make them relevant in the context of exploring structure-activity relationships for biological targets like HIV-1 integrase. []

7,8-Dihydroxy-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: This compound represents a modification of 6,7-dihydroxyisoindolin-1-one, featuring a dihydroxyisoquinolinone ring system, developed as a potential HIV-1 integrase inhibitor. []
  • Relevance: This compound shares the core 3,4-dihydroisoquinolin-1(2H)-one structure with 5-methyl-3,4-dihydroisoquinolin-1(2H)-one. The structural differences lie in the presence of two hydroxyl groups at positions 7 and 8. []

2-Benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: This 3,4-dihydroisoquinolin-1(2H)-one derivative was synthesized using a multistep process involving allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation. []
  • Relevance: This compound shares the core 3,4-dihydroisoquinolin-1(2H)-one structure with 5-methyl-3,4-dihydroisoquinolin-1(2H)-one. The structural differences are the benzyl group at the 2-position and the hydroxyl and methoxy groups at the 5- and 6-positions, respectively. []

2-Amino-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: This compound and its derivatives, substituted at the amino group, were synthesized and evaluated for their anti-inflammatory activity. Some derivatives showed significant activity in inhibiting carrageenin edema and granuloma formation in rats. [, ]
  • Relevance: This compound shares the core 3,4-dihydroisoquinolin-1(2H)-one structure with 5-methyl-3,4-dihydroisoquinolin-1(2H)-one. The primary structural difference is the presence of an amino group at the 2-position. [, ]

2-Hydroxy-3,3-dimethyl-7-nitro-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: This compound, a new hydroxamic acid within the isoquinoline family, was synthesized and structurally characterized. []
  • Relevance: This compound shares the core 3,4-dihydroisoquinolin-1(2H)-one structure with 5-methyl-3,4-dihydroisoquinolin-1(2H)-one. The differences lie in the 2-hydroxy group, the 7-nitro group, and the two methyl groups at the 3-position. []

2-(4,6-Dimethoxypyrimidin-2-yl)-8-(4,6-dimethoxypyrimidin-2-yloxy)-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: This compound was synthesized as a potential biologically active agent using a multistep process involving acylation, cyclization, Schmidt rearrangement, and substitution reactions. []
  • Relevance: This compound shares the core 3,4-dihydroisoquinolin-1(2H)-one structure with 5-methyl-3,4-dihydroisoquinolin-1(2H)-one. The differences are the 2-(4,6-dimethoxypyrimidin-2-yl) and 8-(4,6-dimethoxypyrimidin-2-yloxy) substitutions on the core structure. []

3,4-Dihydroisoquinolin-1(2H)-one derivatives

  • Compound Description: A library of 3,4-dihydroisoquinolin-1(2H)-one derivatives was synthesized using the Castagnoli-Cushman reaction and evaluated for their antioomycete activity against Pythium recalcitrans. []
  • Relevance: This broad class of compounds encompasses 5-methyl-3,4-dihydroisoquinolin-1(2H)-one, highlighting the core structure as a pharmacologically relevant scaffold. Various substituents on the aromatic ring and at the 2- and 3-positions were explored for their impact on antioomycete activity. []

Tetrahydroisoquinoline derivatives

  • Compound Description: These compounds served as precursors for synthesizing 3,4-dihydroisoquinolin-1(2H)-ones via benzylic oxidation using cerium ammonium nitrate (CAN) and sodium bromate (NaBrO3). The reaction rate was significantly influenced by the electronic nature of the substituents on the phenyl ring. []
  • Relevance: These compounds are closely related to 5-methyl-3,4-dihydroisoquinolin-1(2H)-one as they can be converted to 3,4-dihydroisoquinolin-1(2H)-ones, highlighting a direct structural and synthetic connection. []

(3RS,4RS)‐3‐(2‐Furyl)‐2‐phenethyl‐4‐(pyrrolidin‐1‐ylcarbonyl)‐3,4‐dihydro­isoquinolin‐1(2H)‐one

  • Compound Description: This compound, characterized by X-ray crystallography, exists as a racemic mixture of R,R and S,S enantiomers. It forms ribbons along the a-axis through C—H⋯O and C—H⋯π inter­actions. []
  • Relevance: This compound shares the core 3,4-dihydro­isoquinolin‐1(2H)‐one structure with 5-methyl-3,4-dihydroisoquinolin-1(2H)-one. Key structural differences include the 3-(2-furyl), 2-phenethyl, and 4-(pyrrolidin‐1‐ylcarbonyl) substitutions. []

2-(2-Hydroxyphenyl)-3,4-dihydroisoquinolin-1(2H)-one

  • Compound Description: This compound crystallizes with two independent molecules in the asymmetric unit, both adopting a half-chair conformation for the dihydropyridine ring. Intermolecular O—H⋯O hydrogen bonds link the molecules into zigzag chains along the c-axis. []
  • Relevance: This compound shares the core 3,4-dihydroisoquinolin-1(2H)-one structure with 5-methyl-3,4-dihydroisoquinolin-1(2H)-one, differing by the presence of a 2-(2-hydroxyphenyl) substituent. []

Aryl and 3-Indolyl-Substituted 4-Methylene-3,4-dihydroisoquinolin-1(2H)-ones

  • Compound Description: These compounds were synthesized regio- and stereoselectively via palladium-catalyzed cascade cyclocarbopalladation of aryl/alkyl-substituted propargylic amides, followed by Suzuki-Miyaura coupling or reaction with 2-alkynyltrifluoroacetanilides. []
  • Relevance: These compounds share the core 3,4-dihydroisoquinolin-1(2H)-one structure with 5-methyl-3,4-dihydroisoquinolin-1(2H)-one, featuring a 4-methylene group and aryl or 3-indolyl substituents at specific positions. []

4-(Diarylmethylidene)-3,4-dihydroisoquinolin-1(2H)-ones

  • Compound Description: This class of compounds was synthesized stereoselectively via a tandem Heck-Suzuki coupling reaction. These compounds served as versatile intermediates for preparing 4-substituted isoquinolin-1(2H)-ones and isoquinolines. []
  • Relevance: These compounds share the core 3,4-dihydroisoquinolin-1(2H)-one structure with 5-methyl-3,4-dihydroisoquinolin-1(2H)-one, characterized by a 4-(diarylmethylidene) substituent. []

trans-3,4-Dihydroisoquinolin-1(2H)-ones and (E)-4-(1-Alkenyl)isoquinolin-1(2H)-ones

  • Compound Description: These compounds were synthesized via DBU-promoted cyclization of ortho-(3-hydroxy-1-alkynyl)benzamide. []
  • Relevance: The trans-3,4-dihydroisoquinolin-1(2H)-ones are stereoisomers of the core structure found in 5-methyl-3,4-dihydroisoquinolin-1(2H)-one. Additionally, the (E)-4-(1-alkenyl)isoquinolin-1(2H)-ones share the isoquinolin-1(2H)-one core, further highlighting the structural relationships within this family of compounds. []

4-Alkoxycarbonyl-3,4-dihydroisoquinolin-1(2H)-ones

  • Compound Description: These biologically important isoquinoline structures were synthesized as exclusive trans isomers via a palladium-catalyzed process involving Mannich addition, cyclocarbonylation, and decarboxylation. []
  • Relevance: These compounds are structurally related to 5-methyl-3,4-dihydroisoquinolin-1(2H)-one, sharing the core 3,4-dihydroisoquinolin-1(2H)-one structure but with a 4-alkoxycarbonyl substituent. []

2-Methyl-3,4-dihydroisoquinolin-1-ones

  • Compound Description: Birch reduction of 2-methyl-3,4-dihydroisoquinolin-1-ones generates enolates that can be alkylated to produce 1,4-cyclohexadienes. This chemistry was used in a synthetic route towards a racemic structural analog of the analgesic levorphanol. []
  • Relevance: These compounds are structurally very similar to 5-methyl-3,4-dihydroisoquinolin-1(2H)-one, differing only in the position of the methyl group on the aromatic ring. []

Properties

CAS Number

129075-56-5

Product Name

5-methyl-3,4-dihydroisoquinolin-1(2H)-one

IUPAC Name

5-methyl-3,4-dihydro-2H-isoquinolin-1-one

Molecular Formula

C10H11NO

Molecular Weight

161.2 g/mol

InChI

InChI=1S/C10H11NO/c1-7-3-2-4-9-8(7)5-6-11-10(9)12/h2-4H,5-6H2,1H3,(H,11,12)

InChI Key

RLLZPXDJYADIEU-UHFFFAOYSA-N

SMILES

CC1=C2CCNC(=O)C2=CC=C1

Solubility

Soluble in DMSO, not in water

Synonyms

3,4-dihydro-5-methyl-1(2H)-isoquinolinone
PD 128763
PD-128763

Canonical SMILES

CC1=C2CCNC(=O)C2=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.